N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide
Description
N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide is a structurally complex sulfonamide derivative characterized by a bicyclic thieno-thiopyran core. Its IUPAC name reflects the stereochemistry at the 4S and 6S positions, the methyl group at C6, and the sulfamoyl and acetamide substituents at C2 and C4, respectively . The compound is closely related to dorzolamide, a clinically approved carbonic anhydrase inhibitor (CAI) used in glaucoma treatment, and is identified as an intermediate in dorzolamide synthesis . The sulfamoyl group is critical for binding to carbonic anhydrase isoforms, while the acetamide enhances lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(4S,6S)-6-methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S3/c1-5-3-8(12-6(2)13)7-4-9(20(11,16)17)18-10(7)19(5,14)15/h4-5,8H,3H2,1-2H3,(H,12,13)(H2,11,16,17)/t5-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCTNZVQVRCRD-XNCJUZBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440163 | |
| Record name | N-[(4S,6S)-6-Methyl-7,7-dioxo-2-sulfamoyl-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199734-58-2, 147200-03-1 | |
| Record name | rel-N-[(4R,6R)-2-(Aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199734-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4S,6S)-2-(Aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147200-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4S,6S)-6-Methyl-7,7-dioxo-2-sulfamoyl-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide (CAS No. 147200-03-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound has the following chemical characteristics:
This compound exhibits several biological activities that can be attributed to its structural components:
- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, potentially making it useful in treating infections.
- Antioxidant Activity : The presence of dioxido and thieno groups indicates potential antioxidant properties, which can mitigate oxidative stress in biological systems.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli | |
| Enzyme Inhibition | Inhibits carbonic anhydrase | |
| Antioxidant | Reduces oxidative stress in vitro |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibition against Gram-negative bacteria such as Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of carbonic anhydrase by the compound revealed a competitive inhibition mechanism with an IC50 value of 50 µM. This suggests potential applications in conditions where modulation of pH is beneficial.
Case Study 3: Antioxidant Potential
In vitro assays measuring reactive oxygen species (ROS) levels showed that treatment with the compound reduced ROS by approximately 40% compared to control groups. This indicates its potential as a therapeutic agent in oxidative stress-related diseases.
Comparison with Similar Compounds
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
This compound shares the thieno-thiopyran core and sulfamoyl group with the target molecule but replaces the acetamide at C4 with a hydroxyl group. Pharmacodynamic studies suggest that acetamide derivatives exhibit superior enzyme-binding affinity due to enhanced hydrophobic interactions .
Dorzolamide Hydrochloride
Dorzolamide, the parent drug, has identical stereochemistry and core structure but differs in formulation (hydrochloride salt). The target compound serves as a synthesis intermediate, highlighting shared synthetic pathways involving sulfonation and acetylation steps .
Sulfonamide Derivatives with Heterocyclic Cores
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
This thiophene-based sulfonamide lacks the bicyclic framework of the target compound. The simpler structure may reduce selectivity for carbonic anhydrase isoforms, leading to off-target effects. However, its ester groups improve solubility, suggesting a trade-off between potency and pharmacokinetics .
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
This pyrido-thieno-pyrimidin derivative features a tricyclic core and a phenylamino substituent. While it shares the acetamide group, its carbonyl-rich structure likely shifts its mechanism away from CA inhibition toward kinase or protease modulation. IR and NMR data confirm distinct electronic environments compared to the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
Thieno-Thiopyran vs. Pyrimidine Cores: The bicyclic thieno-thiopyran framework in the target compound provides greater conformational rigidity than pyrimidine-based analogues, enhancing target binding and isoform selectivity .
Role of Acetamide : Substitution of the hydroxyl group with acetamide (vs. ’s analogue) improves corneal permeability, a critical factor in glaucoma therapeutics .
Sulfonamide Positioning : The C2 sulfamoyl group in the target compound aligns with active-site zinc coordination in carbonic anhydrase, a feature absent in thiophene sulfonamides (), which exhibit lower potency .
Preparation Methods
Sulfonylation (Step B)
The sulfonylation reaction introduces the sulfamoyl group at the 2-position of the thieno[2,3-b]thiopyran core. Chlorosulfonic acid or fuming sulfuric acid is used under rigorously controlled temperatures:
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Conditions : The precursor is added to cooled (0°C) chlorosulfonic acid, maintaining temperatures below 20°C to prevent side reactions. The mixture is heated to 40–60°C for 10–15 hours until sulfonylation completion (<1% precursor remaining).
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Quenching : The reaction is quenched by slow addition to ice-cold water (0–5°C) to minimize hydrolysis of the sulfonic acid intermediate.
Chlorination (Step C)
The sulfonic acid intermediate is converted to a sulfonyl chloride using thionyl chloride :
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Conditions : Thionyl chloride is added to the cooled (15–25°C) sulfonic acid solution, followed by heating at 40–60°C for 4–8 hours. Reaction progress is monitored by HPLC until <1% sulfonic acid remains.
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Workup : The mixture is quenched in ice-cold water, and the sulfonyl chloride is isolated via filtration.
Amidation (Step D)
The sulfonyl chloride undergoes amidation with aqueous ammonia in tetrahydrofuran (THF):
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Conditions : The sulfonyl chloride is added to a cooled (−15–0°C) solution of ammonia in THF, maintaining temperatures below 0°C. The mixture is stirred for 0.5–2 hours, followed by pH adjustment to 3–5 with sulfuric acid to induce crystallization.
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Yield : Crystallization yields the sulfonamide intermediate with high purity (>95%).
Carbonyl Reduction (Step E)
The acetamide carbonyl group is reduced using sodium borohydride in the presence of a Lewis acid (e.g., boron trifluoride etherate):
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Conditions : A slurry of the sulfonamide and sodium borohydride in dry THF is treated with boron trifluoride etherate at −5–5°C for 4–6 hours, followed by stirring at 25–40°C for 12–18 hours.
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Isolation : The product is precipitated by adding the reaction mixture to dilute acid, yielding the final amine intermediate.
Salt Formation
The free base is converted to its hydrochloride salt for improved stability:
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Procedure : The amine is treated with hydrochloric acid in a suitable solvent (e.g., ethanol), followed by recrystallization to achieve pharmaceutical-grade purity.
Critical Process Parameters
| Step | Reagents | Temperature Range | Key Considerations |
|---|---|---|---|
| Sulfonylation | Chlorosulfonic acid | 0°C → 40–60°C | Strict temperature control prevents decomposition |
| Chlorination | Thionyl chloride | 15–25°C → 40–60°C | Excess thionyl chloride ensures complete conversion |
| Amidation | NH₃ (aq), THF | −15–0°C | Low temperatures minimize side reactions |
| Reduction | NaBH₄, BF₃·OEt₂ | −5–40°C | Lewis acid enhances borohydride reactivity |
Stereochemical Control
The (4S,6S) configuration is achieved through chiral resolution during the reduction step (Step E). The use of boron trifluoride etherate promotes stereoselective reduction of the acetamide carbonyl, favoring the desired diastereomer. X-ray crystallography and chiral HPLC confirm enantiomeric excess (>99%) in the final product.
Industrial-Scale Optimization
For large-scale production, modifications include:
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Solvent Selection : THF is replaced with 2-methyltetrahydrofuran (2-MeTHF) for improved safety and recyclability.
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Catalyst Recycling : Boron trifluoride etherate is recovered via distillation and reused, reducing costs.
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Continuous Flow Systems : Sulfonylation and chlorination steps are adapted to continuous flow reactors to enhance throughput and consistency.
Analytical Characterization
The final product is validated using:
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and what critical stereochemical controls are required?
Methodological Answer: Synthesis involves alkylation of thiopyrimidinone intermediates (e.g., 6-methyl-2-thiopyrimidin-4-one) with chloroacetamide derivatives under basic conditions. Key considerations include:
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR spectroscopy : and NMR (e.g., δ 2.95 ppm for methyl groups, δ 160.09 ppm for carbonyl) confirm regiochemistry and stereochemistry.
- HRMS : Validates molecular weight (e.g., observed 301.1379 vs. calculated 301.1369 for related analogs).
- HPLC : Purity assessment using reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm .
Q. How can researchers ensure the compound’s stability under experimental storage conditions?
Methodological Answer:
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Store in amber vials at -20°C under inert gas (N/Ar).
- Hygroscopicity : Use desiccants in sealed containers to prevent hydration of the sulfone moiety .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for intermediates or byproducts?
Methodological Answer:
Q. How can computational methods optimize reaction pathways and reduce experimental iterations?
Methodological Answer:
- DFT calculations : Predict transition states for sulfonamide formation and evaluate solvent effects (e.g., DMF vs. THF).
- Machine learning : Trains models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading).
- High-throughput experimentation (HTE) : Robotic platforms screen 96+ conditions in parallel, guided by computational outputs .
Q. What experimental designs are suitable for studying the compound’s biological activity?
Methodological Answer:
- Dose-response assays : Use factorial designs (e.g., 3×3 matrices) to test IC values against target enzymes (e.g., carbonic anhydrase).
- Metabolic stability : Incubate with liver microsomes and apply LC-MS/MS to quantify degradation products.
- In silico docking : Predict binding affinities to prioritize in vitro testing .
Q. How can researchers address low yields in the final acetylation step?
Methodological Answer:
- Reagent optimization : Replace acetic anhydride with acetyl chloride/KCO for milder conditions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W, 10 min).
- Byproduct analysis : Use GC-MS to identify competing N- or O-acetylation pathways .
Data Analysis and Interpretation
Q. What statistical approaches validate reproducibility in synthetic batches?
Methodological Answer:
Q. How should researchers interpret conflicting bioactivity data across different assays?
Methodological Answer:
Q. What methodologies elucidate the compound’s metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
